N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide
Overview
Description
N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide is a complex organic compound that features a piperazine ring substituted with a 3-fluorobenzoyl group and an ethanediamide linkage to a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 3-fluorobenzoyl group. This can be achieved through the reaction of piperazine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Linkage Formation: The substituted piperazine is then reacted with an appropriate ethylenediamine derivative to form the ethanediamide linkage. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Final Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the benzoyl and ethanediamide moieties can be reduced to alcohols.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Studies focus on its effects on neurotransmitter receptors and its potential use in treating neurological disorders.
Biochemistry: It is used as a tool compound to study enzyme interactions and protein-ligand binding.
Industrial Chemistry: Its derivatives are explored for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets such as neurotransmitter receptors. The piperazine ring allows it to bind to receptor sites, while the fluorobenzoyl and methoxyphenyl groups enhance its binding affinity and specificity. This interaction can modulate receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(4-chlorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide
- N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-methylphenyl)ethanediamide
Uniqueness
N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide is unique due to the specific combination of its substituents, which confer distinct pharmacological properties. The presence of the 3-fluorobenzoyl group enhances its ability to cross biological membranes, while the 4-methoxyphenyl group improves its binding affinity to target receptors.
Properties
IUPAC Name |
N-[2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O4/c1-31-19-7-5-18(6-8-19)25-21(29)20(28)24-9-10-26-11-13-27(14-12-26)22(30)16-3-2-4-17(23)15-16/h2-8,15H,9-14H2,1H3,(H,24,28)(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQWUOLBYYXRAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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